molecular formula C4H2N2O4 B1665706 Alloxan CAS No. 50-71-5

Alloxan

Cat. No. B1665706
CAS RN: 50-71-5
M. Wt: 142.07 g/mol
InChI Key: HIMXGTXNXJYFGB-UHFFFAOYSA-N
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Description

Alloxan, sometimes referred to as alloxan hydrate, is an organic compound with the formula OC(N(H)CO)2C(OH)2. It is classified as a derivative of pyrimidine . It is one of the earliest known organic compounds and exhibits a variety of biological activities .


Synthesis Analysis

Alloxan was originally obtained by oxidation of uric acid by nitric acid. It is prepared by oxidation of barbituric acid by chromium trioxide . A series of transition metal complexes of alloxan monohydrate have been prepared where metal ions are Fe(III), Co(II), Ni(II), Cu(II), Zr(IV), and Mo(VI) .


Molecular Structure Analysis

Alloxan is a thermally stable white solid with an unusual structure. Its formal name is 2,4,5,6 (1 H,3 H)-pyrimidinetetrone, indicating that it has a pyrimidine ring structure with four carbonyl groups . It is freely soluble in water, forming a slightly acidic solution .


Chemical Reactions Analysis

Alloxan, in the presence of intracellular thiols, generates reactive oxygen species (ROS) in a cyclic reaction with its reduction product, dialuric acid .


Physical And Chemical Properties Analysis

Alloxan is a pale yellow solid with a chemical formula of C4H4N2O5. It has a molar mass of 160.07 g/mol. It has a density of 1.639 g/cm3 (anhydrous) and decomposes at a melting point of 254 °C .

Safety And Hazards

Alloxan is harmful if swallowed, in contact with skin or if inhaled. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1,3-diazinane-2,4,5,6-tetrone
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InChI

InChI=1S/C4H2N2O4/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HIMXGTXNXJYFGB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2N2O4
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DSSTOX Substance ID

DTXSID5044946
Record name Alloxan
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Molecular Weight

142.07 g/mol
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Physical Description

Solid; [Merck Index] Tetrahydrate: White solid; [Reidel-de Haen MSDS], Solid
Record name Alloxan
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Record name Alloxan
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Boiling Point

Sublimes
Record name ALLOXAN
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Solubility

Sol in benzene, Soluble in acetone, alcohol, methanol, glacial acetic acid; slightly soluble in chloroform, petroleum ether, toluene, ethyl acetate and acetic anhydride. Insoluble in ether., Freely soluble in water.
Record name ALLOXAN
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Density

1.07
Record name ALLOXAN
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Mechanism of Action

Alloxan and streptozotocin are widely used to induce experimental diabetes in animals. The mechanism of their action in B cells of the pancreas has been intensively investigated and now is quite well understood. The cytotoxic action of both these diabetogenic agents is mediated by reactive oxygen species, however, the source of their generation is different in the case of alloxan and streptozotocin. Alloxan and the product of its reduction, dialuric acid, establish a redox cycle with the formation of superoxide radicals. These radicals undergo dismutation to hydrogen peroxide. Thereafter highly reactive hydroxyl radicals are formed by the Fenton reaction. The action of reactive oxygen species with a simultaneous massive increase in cytosolic calcium concentration causes rapid destruction of B cells. Streptozotocin enters the B cell via a glucose transporter (GLUT2) and causes alkylation of DNA. DNA damage induces activation of poly ADP-ribosylation, a process that is more important for the diabetogenicity of streptozotocin than DNA damage itself. Poly ADP-ribosylation leads to depletion of cellular NAD+ and ATP. Enhanced ATP dephosphorylation after streptozotocin treatment supplies a substrate for xanthine oxidase resulting in the formation of superoxide radicals. Consequently, hydrogen peroxide and hydroxyl radicals are also generated. Furthermore, streptozotocin liberates toxic amounts of nitric oxide that inhibits aconitase activity and participates in DNA damage. As a result of the streptozotocin action, B cells undergo the destruction by necrosis., Type 1 diabetes results from irreversible damage of insulin-producing beta-cells. In laboratory animals, diabetes can be induced with alloxan (ALX), a 2,4,5,6-tetraoxopyrimidine. ALX is a potent generator of reactive oxygen species (ROS), which can mediate beta-cell toxicity. However, the initial lesions on essential beta-cell structures are not known. In this study, we report that the glucose transporter 2 (GLUT2) and glucokinase (GK) are target molecules for ALX. Ex vivo, a gradual decrement of both GLUT2 and GK mRNA expression was found in islets isolated from ALX-treated C57BL/6 mice. This reduction was more pronounced for GLUT2 than for GK. The mRNA expression of beta-actin was also slightly affected with time after ALX exposure, the proinsulin mRNA, however, remained unaffected as well as the pancreatic total insulin content. Pretreatment with D-glucose (D-G) protected the mRNA expression of GLUT2 and GK against ALX toxicity and prevented diabetes. Yet, in these euglycemic mice, an impaired oral glucose tolerance persisted. Pretreatment with 5-thio-D-glucose (5-T-G) failed to prevent ALX diabetes, administration of zinc sulfate (Zn(2+))-enriched drinking water, however, reduced ALX-induced hyperglycemia. In conclusion, ALX exerted differential toxicity on beta-cell structures similar to in vitro results reported from this laboratory. Furthermore, the present results differ from those reported for the diabetogen streptozotocin (STZ). Injections of multiple low doses (MLD) of STZ reduced GLUT2 expression only, but failed to affect expression of GK and proinsulin as well as beta-actin as internal control. MLD-STZ diabetes was prevented by pretreatment with both D-G and 5-T-G and administration of Zn(2+)-enriched drinking water. Apparently, ALX and MLD-STZ exert diabetogenicity by different pathways requiring different interventional schedules for prevention., ...Insulin-producing cells of human pancreatic islets are more resistant to alloxan-, streptozotocin-, nitroprusside-, or cytokine-induced injury than those of mouse and rat islets. ... Human pancreatic islets were obtained from heart-beating organ donors. The expression of the stress proteins heat shock protein 70 (hsp70) and heme oxygenase and the anti-apoptosis gene bcl-2 was determined in isolated rat, mouse, and human islets, either cultured in vitro or transplanted under the kidney capsule of nude mice, using immunoblot analysis. Rat and human islet sensitive hydrogen peroxide was assess by glucose oxidation measurements. Isolated islets were also analyzed for their catalase and superoxide dismutase activities, and the islet cell levels of reduced glutathione were determined in response to hydrogen peroxide and nitroprusside. Programmed cell death in human and rat islets in response to streptozotocin was evaluated using TUNEL staining. RESULTS: Cultured human islets expressed higher contents of hsp70 than mouse and rat islets at basal conditions. Also after 4 weeks under the kidney capsule of normoglycemic mice, the hsp70 levels were higher in human islets than in rat islets. The expression of another stress protein, heme oxygenase (HO), was strongly increased in cultured rat islets, but was not affected in human islets. Expression of the bcl-2 gene could not be detected in human islets. In spite of this, 0.5 mM streptozotocin induced apotosis in rat but not in human islet cells. Hydrogen peroxide (0.1 and 0.4 mM) decreased glucose oxidation rates in rat but not in human islets. The levels of reduced glutathione were moderately decreased in human and rat islet cells and sharply decreased in mouse islet cells in response to hydrogen peroxide. Moreover, the activities of catalase and superoxide dismutase (SOD) were markedly lower in mouse islets than in human islets. The activity of catalase was lower in rat islets than in human islets. CONCLUSION: Human islets differ clearly from mouse and rat islets in their increased expression of hsp70, catalase, and SOD, which may explain the increased resistance of human islets to beta cell toxins., Alloxan is known to induce diabetes in experimental animals through destruction of insulin-producing 3-cells of pancreas. The mechanism of DNA damage induced by alloxan was investigated using 32P-labeled human DNA fragments. Cu(II)-dependent DNA damage increased with the concentration of alloxan and NADH. Alloxan induced DNA cleavage frequently at thymine and cytosine residues in the presence of NADH and Cu(II). Catalase and bathocuproine, a Cu(I)-specific chelator, almost completely inhibited DNA damage, suggesting the involvement of H2O2 and Cu(I). Alloxan induced Cu(II)-dependent production of 8-oxodG in calf thymus DNA in the presence of NADH. UV-visible and electron spin resonance (ESR) spectroscopic studies showed that superoxide anion radical and alloxan radical were generated by the reduction of alloxan by NADH, and also by the autoxidation of dialuric acid, the reduced form of alloxan. These results suggest that the copper-oxygen complex derived from the reaction of H2O2 with Cu(I) participates in Cu(II)-dependent DNA damage by alloxan plus NADH and dialuric acid. The mechanism of DNA damage is discussed in relation to diabetogenic action of alloxan., For more Mechanism of Action (Complete) data for ALLOXAN (12 total), please visit the HSDB record page.
Record name ALLOXAN
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Product Name

Alloxan

Color/Form

Orthorhombic crystals from anhydrous acetone or glacial acetic acid or by sublimation in vacuo. Turns pink at 230 °C ... Hot aqueous solutions are yellow and become colorless on cooling

CAS RN

50-71-5
Record name Alloxan
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Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone
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Record name ALLOXAN
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Record name ALLOXAN
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Melting Point

256 °C (decomposes), 256 °C
Record name ALLOXAN
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Record name Alloxan
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207,000
Citations
S Lenzen, U Panten - Diabetologia, 1988 - Springer
… , alloxan is one of the most selective inhibitors known [6]. Thus, throughout the years alloxan has … In 1943 alloxan was already known to be a very unstable substance [1, 5, 6] capable of …
Number of citations: 419 link.springer.com
FDW Lukens - Physiological reviews, 1948 - journals.physiology.org
… alloxan in the intestinal mucus of a patient and in 1866 Lang (I 24) reported a patient who excreted alloxan … on the reversible reaction, uric acid ( dialuric acid, indicate that alloxan may …
Number of citations: 384 journals.physiology.org
S Lenzen - Diabetologia, 2008 - Springer
… Alloxan and streptozotocin are toxic glucose analogues that … thiols, especially glutathione, alloxan generates reactive oxygen … of insulin-dependent ‘alloxan diabetes’. As a thiol reagent, …
Number of citations: 314 link.springer.com
A Rohilla, S Ali - … journal of research in pharmaceutical and …, 2012 - researchgate.net
… The toxic action of alloxan on pancreatic beta cells involve oxidation of … alloxan induced induction of experimental diabetes mellitus. Moreover, the biological effects produced by alloxan …
Number of citations: 447 www.researchgate.net
MG GOLDNER, G GOMORI - Endocrinology, 1944 - academic.oup.com
… mechanism of the diabetogenic action of alloxan and with the significance of the … alloxan diabetes is markedly reduced and that the diabetogenic action is a specific property of alloxan …
Number of citations: 141 academic.oup.com
MA Ajabnoor - Journal of ethnopharmacology, 1990 - Elsevier
The acute and chronic effects of the exudate of Aloe barbadensis leaves and its bitter principle were studied on plasma glucose levels of alloxan-diabetic mice. Aloes was administered …
Number of citations: 344 www.sciencedirect.com
MG Goldner, G Gomori - Endocrinology, 1943 - academic.oup.com
… alloxan may cause diabetes and that it or a related compound may play a role in the development of human diabetes, the more so as alloxan is … is a dosage of alloxan which would affect …
Number of citations: 264 academic.oup.com
L Pari, JU Maheswari - Journal of ethnopharmacology, 1999 - Elsevier
… We have also observed that MSFEt was administered to animals given alloxan, the weight … were found to exhibit a hypoglycaemic activity in alloxan diabetic rat, was more effective than …
Number of citations: 257 www.sciencedirect.com
T Szkudelski, K Kandulska, M Okulicz - Physiological research, 1998 - researchgate.net
… in alloxan-induced diabetes can not only be the consequence of B cells damage by alloxan but may … It was also observed that glucose given 20 min before alloxan injection only partially …
Number of citations: 147 www.researchgate.net
HA Mansour, ASA Newairy, MI Yousef, SA Sheweita - Toxicology, 2002 - Elsevier
… ) increased in the plasma of alloxan-diabetic rats. However, … 0.05) decreased in the liver of alloxan-diabetic rats by 58, 21 … liver and renal damage caused by alloxan-induced diabetes. …
Number of citations: 221 www.sciencedirect.com

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